molecular formula C10H7NO3 B3058661 5-Hydroxyisoquinoline-1-carboxylic acid CAS No. 90800-37-6

5-Hydroxyisoquinoline-1-carboxylic acid

Cat. No.: B3058661
CAS No.: 90800-37-6
M. Wt: 189.17 g/mol
InChI Key: GYWACVVCOABXJM-UHFFFAOYSA-N
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Description

5-Hydroxyisoquinoline-1-carboxylic acid is an organic compound belonging to the isoquinoline family. It has the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. This compound is characterized by a hydroxyl group at the 5-position and a carboxylic acid group at the 1-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 5-Hydroxyisoquinoline-1-carboxylic acid, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method is the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamines with carbonyl compounds in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance efficiency and yield. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are some of the methods used to synthesize these compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 1 and 3.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

5-Hydroxyisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including alkaloids and pharmaceuticals.

    Medicine: Isoquinoline derivatives have shown potential in the development of anti-cancer, anti-malarial, and anti-inflammatory drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxyisoquinoline-1-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

    Quinoline: Similar structure but lacks the hydroxyl and carboxylic acid groups.

    Isoquinoline: The parent compound without any substituents.

    Indole: Another heterocyclic compound with a different ring structure but similar biological activities.

Uniqueness: 5-Hydroxyisoquinoline-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various chemical and biological applications .

Properties

IUPAC Name

5-hydroxyisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-7-6(8)4-5-11-9(7)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWACVVCOABXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301375
Record name 5-hydroxyisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90800-37-6
Record name NSC142674
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxyisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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